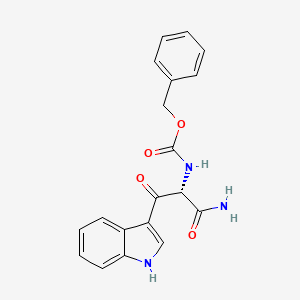

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide is an important synthetic compound used in a variety of research applications. It is a derivative of tryptophan and has been used in the synthesis of various peptides and proteins. This compound is also known as Boc-AOT and is widely used in the synthesis of peptides, proteins, and other compounds.

Aplicaciones Científicas De Investigación

Tryptophan Derivatives in Neurotransmitter Synthesis

Tryptophan derivatives play a critical role in the synthesis of serotonin, a key neurotransmitter involved in regulating mood, sleep, and appetite. The study of tryptophan derivatives, including (L)-N-Benzyloxycarbonyl-α-oxo-tryptophaneamide, may provide insights into the biochemical pathways influencing serotonin production. This understanding can contribute to the development of therapeutic strategies for mood disorders, such as depression and anxiety (Diksic & Young, 2001).

Antioxidant Activity and Detoxification

The role of tryptophan derivatives in antioxidant activity and detoxification processes is another area of research interest. These compounds can interact with free radicals, reducing oxidative stress and potentially mitigating damage to cells and DNA. Investigating the antioxidant properties of tryptophan derivatives, including specific compounds like (L)-N-Benzyloxycarbonyl-α-oxo-tryptophaneamide, may reveal new approaches to preventing or treating diseases associated with oxidative stress (Munteanu & Apetrei, 2021).

Metabolic Pathways and Health Implications

The metabolism of tryptophan via the kynurenine pathway has significant implications for health, including its role in immune regulation and the pathogenesis of several diseases. Research into tryptophan derivatives, such as (L)-N-Benzyloxycarbonyl-α-oxo-tryptophaneamide, may help elucidate the complex interactions within this pathway, offering potential targets for therapeutic intervention in conditions like inflammation, neurodegenerative diseases, and cancer (Alberts, Owe-Larsson, & Urbanska, 2023).

Drug Development and Pharmacological Research

The pharmacological properties of tryptophan derivatives are of interest for drug development, particularly in designing compounds that can cross the blood-brain barrier or selectively target specific receptors. Research into compounds like (L)-N-Benzyloxycarbonyl-α-oxo-tryptophaneamide may contribute to the development of new drugs for neurological and psychiatric disorders, highlighting the importance of understanding their bioactivity and interaction with biological systems (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1,3-dioxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c20-18(24)16(22-19(25)26-11-12-6-2-1-3-7-12)17(23)14-10-21-15-9-5-4-8-13(14)15/h1-10,16,21H,11H2,(H2,20,24)(H,22,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBNEEDBMWALFX-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CNC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](C(=O)C2=CNC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721476 |

Source

|

| Record name | Nalpha-[(Benzyloxy)carbonyl]-beta-oxo-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

255371-72-3 |

Source

|

| Record name | Nalpha-[(Benzyloxy)carbonyl]-beta-oxo-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)

![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)